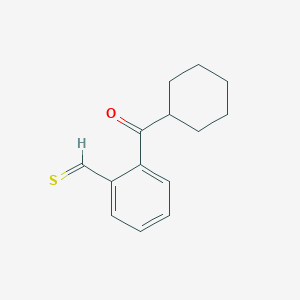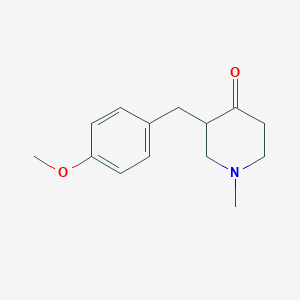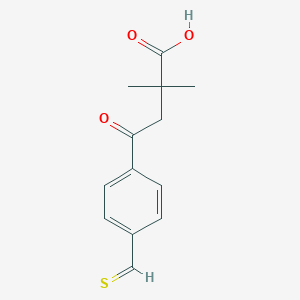
2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic conditions . The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols and amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid involves its interaction with specific molecular targets and pathways. The compound’s thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components . These interactions can result in various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4-oxo-4-(4-methylphenyl)butryic acid: Similar structure but lacks the thiomethyl group.
2,2-Dimethyl-4-oxo-4-(4-chlorophenyl)butryic acid: Contains a chlorine atom instead of the thiomethyl group.
2,2-Dimethyl-4-oxo-4-(4-nitrophenyl)butryic acid: Contains a nitro group instead of the thiomethyl group.
Uniqueness
The presence of the thiomethyl group in 2,2-Dimethyl-4-oxo-4-(4-thiomethylphenyl)butryic acid imparts unique chemical and biological properties to the compound. This functional group can undergo specific chemical reactions and metabolic transformations, making the compound valuable for various applications .
Properties
Molecular Formula |
C13H14O3S |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
4-(4-methanethioylphenyl)-2,2-dimethyl-4-oxobutanoic acid |
InChI |
InChI=1S/C13H14O3S/c1-13(2,12(15)16)7-11(14)10-5-3-9(8-17)4-6-10/h3-6,8H,7H2,1-2H3,(H,15,16) |
InChI Key |
XSLDWEBRJXOHLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)C1=CC=C(C=C1)C=S)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


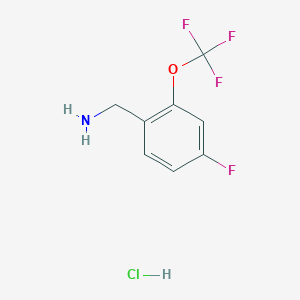
![Benzo[c][1,2,5]thiadiazole-4-carboxamide](/img/structure/B13089421.png)
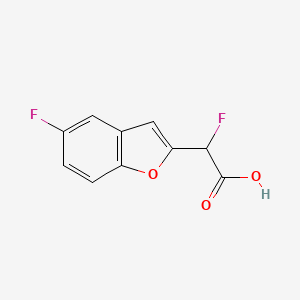
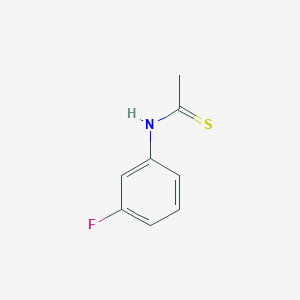
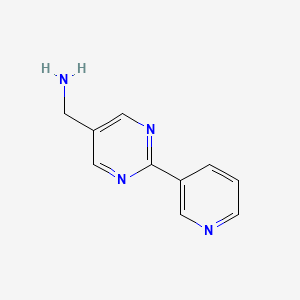


![6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B13089448.png)
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13089450.png)

![2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole](/img/structure/B13089460.png)
